2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide
Description
This compound is a hybrid heterocyclic acetamide derivative featuring a pyrazole-fused dihydropyrimidinone core linked to a naphthalen-1-yl group via an acetamide bridge. Its structural complexity arises from three key components:
- Pyrazole ring: Substituted with 3,5-dimethyl groups, enhancing steric bulk and influencing π-π stacking interactions.
- Dihydropyrimidinone scaffold: A 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine moiety, a pharmacophore associated with diverse biological activities, including kinase inhibition and antimicrobial effects.
- Naphthalen-1-yl acetamide: The naphthalene group contributes to lipophilicity and may enhance binding to hydrophobic pockets in biological targets.
Synthesis likely involves multi-step reactions, including cyclocondensation of pyrazole derivatives with dihydropyrimidinone precursors, followed by acetamide coupling (analogous to methods in and ). Crystallographic characterization of such compounds often employs SHELX software for refinement (as noted in ).
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-12-15(2)28(26-14)23-24-17(4)16(3)22(30)27(23)13-21(29)25-20-11-7-9-18-8-5-6-10-19(18)20/h5-12H,13H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNHPYRPTIRJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC=CC4=CC=CC=C43)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a critical role in determining the reaction pathway and the yield of the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its pyrazole-dihydropyrimidinone core and naphthalen-1-yl substituent. Below is a comparative analysis with analogous molecules:
*Estimated using ChemDraw software.
Functional Group Impact on Physicochemical Properties
- Naphthalen-1-yl vs. Phenyl Groups : The naphthalene moiety increases molecular weight (MW: 414.5 g/mol vs. 342.4 g/mol for phenyl analogues) and logP, enhancing membrane permeability but reducing aqueous solubility.
- Pyrazole vs.
- Electron-Withdrawing Groups (e.g., CF3) : Substituents like trifluoromethyl improve metabolic stability and modulate electronic properties, as seen in .
Research Findings and Data
Hydrogen-Bonding Patterns ()
The dihydropyrimidinone carbonyl and pyrazole N–H groups form robust hydrogen bonds (e.g., C=O···H–N), critical for crystal packing and target binding. Graph set analysis (e.g., Etter’s rules) predicts dimeric motifs (R22(8)) in related structures.
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from readily available pyrazole derivatives and pyrimidine precursors. The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Determine molecular structure and purity |
| IR | Identify functional groups |
| MS | Confirm molecular weight and composition |
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and pyrazole exhibit significant antimicrobial properties. In particular, compounds similar to the one have shown efficacy against various strains of bacteria and fungi.
Case Study: Antifungal Activity
A study assessed the antifungal activity of several 1,6-dihydropyrimidine derivatives against Candida albicans. Results indicated that electron-withdrawing groups on the N-phenyl acetamide ring enhanced antifungal activity significantly .
Anticancer Activity
Pyrimidine derivatives are well-known for their anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The mechanism of action often involves the inhibition of DNA synthesis or interference with cell cycle progression, which is crucial for cancer cell proliferation.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pathways involved in inflammation, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features:
- Pyrazole and Pyrimidine Moieties : These heterocycles are known for their ability to interact with biological targets such as enzymes and receptors.
- Naphthalene Substitution : The naphthalenic group enhances lipophilicity, potentially improving bioavailability and interaction with cellular membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
